For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,8-Dinitroanthraquinone: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 1,8-Dinitroanthraquinone. The information is intended for use in research, drug development, and scientific applications, presenting quantitative data, experimental methodologies, and visual representations of its structure and synthesis.
Chemical and Physical Properties
1,8-Dinitroanthraquinone is a solid organic compound, appearing as a yellow crystalline powder.[1][2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,8-dinitroanthracene-9,10-dione | [1][3] |
| Synonyms | 1,8-Dinitro-9,10-anthraquinone, Waxoline Violet BA | [3][4] |
| CAS Number | 129-39-5 | [1][3] |
| Molecular Formula | C₁₄H₆N₂O₆ | [1][2][3] |
| Molecular Weight | 298.21 g/mol | [1][3][4] |
| Appearance | Yellow crystalline powder/prisms | [1][2][5][6] |
| Melting Point | 318-322 °C | [1][5][6] |
| Boiling Point | 563.4 ± 50.0 °C (Predicted) | [5] |
| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Sparingly soluble in common organic solvents; Soluble in concentrated sulfuric acid. Slightly soluble in heated DMSO and Methanol (B129727). | [1][5][6][7] |
| Flash Point | 294 °C | [5] |
| Vapor Pressure | 1.02E-12 mmHg at 25°C | [5] |
| Refractive Index | 1.714 | [5] |
Chemical Structure
1,8-Dinitroanthraquinone possesses a tricyclic aromatic core structure based on anthraquinone (B42736). Two nitro functional groups (NO₂) are substituted at the 1 and 8 positions of the anthracene-9,10-dione skeleton.
Caption: 2D structure of 1,8-Dinitroanthraquinone.
Experimental Protocols
Synthesis and Purification
A prevalent method for synthesizing 1,8-Dinitroanthraquinone is the direct nitration of anthraquinone.[1] This process typically yields a mixture of 1,5- and 1,8-dinitroanthraquinone isomers, which must then be separated.[1][5]
Protocol: Nitration of Anthraquinone
-
Reaction Setup: In a reaction vessel, add 100 parts of 98.5% anthraquinone to 175 parts of 98% nitric acid.[8]
-
Cooling: Stir the mixture and cool to a temperature of -10°C.[8]
-
Sulfuric Acid Addition: While maintaining the temperature between -10°C and -5°C, slowly add 88 parts of 104.5% fuming sulfuric acid (oleum) dropwise over a period of 4 hours.[8]
-
Initial Reaction: Continue stirring and maintain the temperature at -10°C to -5°C for an additional 2 hours after the sulfuric acid addition is complete.[8]
-
Gradual Warming: Raise the temperature of the reaction mixture incrementally:
-
Precipitation: After the reaction is complete, pour the nitrated mixture into a sufficient volume of cold water to precipitate the solid dinitroanthraquinone isomers.[8]
-
Filtration and Washing: Filter the precipitate, wash it thoroughly with water until neutral, and then dry the product to obtain the crude mixture of dinitrated anthraquinones.[8]
Protocol: Purification by Selective Recrystallization
-
Dissolution: Dissolve the crude dinitroanthraquinone mixture in a suitable high-boiling point solvent, such as 1-chloronaphthalene, at an elevated temperature (e.g., 200-250°C).[9]
-
Selective Crystallization: Cool the solution to a specific temperature range (e.g., 160-190°C for 1-chloronaphthalene). This allows for the selective precipitation of the substantially pure 1,8-Dinitroanthraquinone.[9]
-
Isolation: Filter the hot solution to isolate the precipitated 1,8-Dinitroanthraquinone crystals.[9]
-
Washing: Wash the isolated crystals with a small amount of hot solvent (180°C), followed by washing with methanol after cooling to remove the residual high-boiling solvent.[9]
-
Drying: Dry the purified crystals. This process can yield 1,8-Dinitroanthraquinone with a purity of 98% or higher.[9]
Caption: Workflow for the synthesis and purification of 1,8-Dinitroanthraquinone.
Spectroscopic Analysis
Structural confirmation and purity assessment of 1,8-Dinitroanthraquinone are typically performed using standard spectroscopic techniques.[10][11]
General Protocol for Spectroscopic Characterization:
-
Sample Preparation:
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a suitable transparent solvent (e.g., ethanol (B145695) or cyclohexane). A concentration in the range of 10⁻⁴ to 10⁻⁶ M is typical.
-
Infrared (IR) Spectroscopy: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the solid compound with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of approximately 5-10 mg/mL in an NMR tube.
-
-
Data Acquisition:
-
UV-Vis: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm, using the pure solvent as a reference.[10] Note the wavelengths of maximum absorbance (λmax).
-
IR: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Identify characteristic vibrational frequencies for key functional groups (C=O, C=C aromatic, N-O stretching).
-
NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. The chemical shifts, integration (for ¹H), and coupling patterns provide detailed information about the molecular structure.[12]
-
-
Data Analysis: Compare the obtained spectra with known data for 1,8-Dinitroanthraquinone or related structures to confirm identity and purity. Key features to look for include the characteristic downfield aromatic proton signals in ¹H NMR and the carbonyl (C=O) and nitro (N-O) stretching bands in the IR spectrum.
Biological Activity and Potential Signaling Pathways
While 1,8-Dinitroanthraquinone itself is primarily used as a dye intermediate, research into its derivatives has revealed significant biological activities, particularly antibacterial effects.[1][5] Studies on hydroxylated derivatives, such as 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) (DHDNA), have identified a specific molecular target in bacteria.[1][13]
The primary antibacterial mechanism of these dinitroanthraquinone compounds is the inhibition of phosphopantetheine adenylyltransferase (PPAT), a crucial enzyme in the bacterial Coenzyme A biosynthetic pathway.[1][13] This inhibition disrupts essential metabolic processes, leading to a bacteriostatic effect against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.[13] The nitro and hydroxyl groups on the anthraquinone structure are critical for high-affinity binding to the active site of the PPAT enzyme.[1]
Caption: Inhibition of bacterial PPAT enzyme by a dinitroanthraquinone derivative.
References
- 1. 1,8-Dinitroanthraquinone | 129-39-5 | Benchchem [benchchem.com]
- 2. 1,8-Dinitro Anthraquinone CAS 129-39-5 96% Factory - Price - Hong Jin [hongjinchem.com]
- 3. 1,8-Dinitro-9,10-anthraquinone | C14H6N2O6 | CID 67210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 1,8-Dinitroanthraquinone [chembk.com]
- 6. 1,8-DINITROANTHRAQUINONE | 129-39-5 [chemicalbook.com]
- 7. 1,8-DINITROANTHRAQUINONE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Method for producing 1,5(1,8)-dinitro-anthraquinones - Eureka | Patsnap [eureka.patsnap.com]
- 9. US3996252A - Preparation of pure 1,8-dinitroanthraquinone - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. lehigh.edu [lehigh.edu]
- 12. researchgate.net [researchgate.net]
- 13. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
